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molecular formula C7H8O2 B147228 2-Methylresorcinol CAS No. 608-25-3

2-Methylresorcinol

Cat. No. B147228
M. Wt: 124.14 g/mol
InChI Key: ZTMADXFOCUXMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04086281

Procedure details

This product mixture is introduced into a separation vessel or series of separation vessels. This vessel or these vessels may be fractional distillation vessels. In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds. The boiling points of these compounds are substantially close to each other so that a good separation in a single fractional distillation vessel may be difficult. The boiling points are: m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C. Preferably, the product mixture is fractionally distilled to obtain a fraction rich in 5-methylresorcinol and a fraction rich in 2-methylresorcinol. Also, a fraction rich in 4-methylresorcinol may be obtained. Each rich fraction is treated in a separate vessel to fractional crystallization from 1,2-dichloroethane with a varied solvent ratio. From this operation the appropriate mono-substituted resorcinol and preferably, predominantly the 5-methylresorcinol along with some 2-methylresorcinol are obtained in a pure state.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2]CCl.[CH3:5][C:6]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8]>CC1C=CC(O)=CC=1O>[CH3:2][C:10]1[CH:11]=[C:12]([OH:13])[CH:6]=[C:7]([CH:9]=1)[OH:8].[CH3:5][C:6]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=C(C=C(O)C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This product mixture is introduced into a separation vessel
CUSTOM
Type
CUSTOM
Details
series of separation vessels
CUSTOM
Type
CUSTOM
Details
This vessel or these vessels may be fractional
DISTILLATION
Type
DISTILLATION
Details
distillation vessels
CUSTOM
Type
CUSTOM
Details
In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds
CUSTOM
Type
CUSTOM
Details
The boiling points of these compounds are substantially close to each
CUSTOM
Type
CUSTOM
Details
other so that a good separation in a single fractional distillation vessel
CUSTOM
Type
CUSTOM
Details
m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C
DISTILLATION
Type
DISTILLATION
Details
Preferably, the product mixture is fractionally distilled
CUSTOM
Type
CUSTOM
Details
to obtain a fraction rich in 5-methylresorcinol

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(O)C1)O
Name
Type
product
Smiles
CC1=C(O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04086281

Procedure details

This product mixture is introduced into a separation vessel or series of separation vessels. This vessel or these vessels may be fractional distillation vessels. In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds. The boiling points of these compounds are substantially close to each other so that a good separation in a single fractional distillation vessel may be difficult. The boiling points are: m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C. Preferably, the product mixture is fractionally distilled to obtain a fraction rich in 5-methylresorcinol and a fraction rich in 2-methylresorcinol. Also, a fraction rich in 4-methylresorcinol may be obtained. Each rich fraction is treated in a separate vessel to fractional crystallization from 1,2-dichloroethane with a varied solvent ratio. From this operation the appropriate mono-substituted resorcinol and preferably, predominantly the 5-methylresorcinol along with some 2-methylresorcinol are obtained in a pure state.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2]CCl.[CH3:5][C:6]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8]>CC1C=CC(O)=CC=1O>[CH3:2][C:10]1[CH:11]=[C:12]([OH:13])[CH:6]=[C:7]([CH:9]=1)[OH:8].[CH3:5][C:6]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=C(C=C(O)C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This product mixture is introduced into a separation vessel
CUSTOM
Type
CUSTOM
Details
series of separation vessels
CUSTOM
Type
CUSTOM
Details
This vessel or these vessels may be fractional
DISTILLATION
Type
DISTILLATION
Details
distillation vessels
CUSTOM
Type
CUSTOM
Details
In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds
CUSTOM
Type
CUSTOM
Details
The boiling points of these compounds are substantially close to each
CUSTOM
Type
CUSTOM
Details
other so that a good separation in a single fractional distillation vessel
CUSTOM
Type
CUSTOM
Details
m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C
DISTILLATION
Type
DISTILLATION
Details
Preferably, the product mixture is fractionally distilled
CUSTOM
Type
CUSTOM
Details
to obtain a fraction rich in 5-methylresorcinol

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(O)C1)O
Name
Type
product
Smiles
CC1=C(O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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